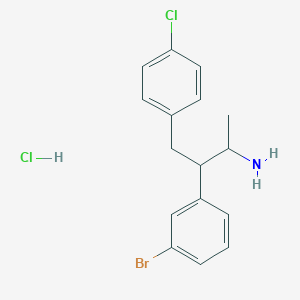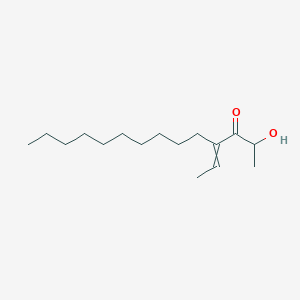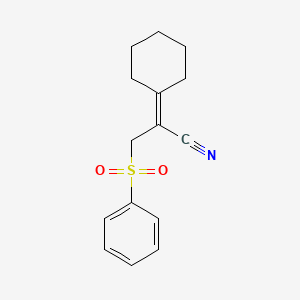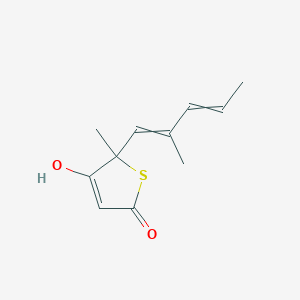![molecular formula C13H16O3 B12597968 (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol CAS No. 646520-62-9](/img/structure/B12597968.png)
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol is an organic compound with a complex structure that includes a methoxyphenyl group and a pentyn-2-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of pent-4-yn-2-ol, followed by the introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to streamline the production.
化学反応の分析
Types of Reactions
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
科学的研究の応用
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the alkyne and hydroxyl groups can form hydrogen bonds or participate in covalent bonding with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-methoxyphenylacetic acid: Similar in having a methoxyphenyl group but differs in the presence of a carboxylic acid group instead of the alkyne and hydroxyl groups.
4-Pentyn-2-ol: Shares the pentyn-2-ol moiety but lacks the methoxyphenyl group.
Uniqueness
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol is unique due to its combination of a methoxyphenyl group and a pentyn-2-ol moiety. This structural combination provides distinct chemical reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
646520-62-9 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol |
InChI |
InChI=1S/C13H16O3/c1-3-4-12(14)10-16-9-11-5-7-13(15-2)8-6-11/h1,5-8,12,14H,4,9-10H2,2H3/t12-/m0/s1 |
InChIキー |
OPFGZUFDGCEXQI-LBPRGKRZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)COC[C@H](CC#C)O |
正規SMILES |
COC1=CC=C(C=C1)COCC(CC#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)

![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)


![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea](/img/structure/B12597929.png)


![2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B12597944.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B12597957.png)
![Phenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597965.png)
